Tos-PEG4-tert-Butylester

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tos-PEG4-Boc wird häufig bei der Synthese von PROTACs verwendet, bei denen es sich um Moleküle handelt, die darauf ausgelegt sind, bestimmte Proteine innerhalb von Zellen zu zielen und abzubauen. Diese Verbindung ist entscheidend für die Entwicklung gezielter Therapien für Krankheiten wie Krebs. Sie wird auch bei der Untersuchung von Protein-Protein-Wechselwirkungen und der Entwicklung neuartiger Therapeutika verwendet .

5. Wirkmechanismus

Tos-PEG4-Boc fungiert als Linker in PROTACs und verbindet den Liganden, der an das Zielprotein bindet, mit dem Liganden, der die E3-Ubiquitinligase rekrutiert. Diese Rekrutierung führt zur Ubiquitinierung und anschließenden Degradation des Zielproteins durch das Proteasom. Die PEG-Komponente sorgt für Flexibilität und Löslichkeit, was die Gesamtwirksamkeit des PROTAC-Moleküls verbessert .

Ähnliche Verbindungen:

Tos-PEG4-CH2-Boc: Ein weiterer PEG-basierter Linker, der bei der PROTAC-Synthese verwendet wird.

Tos-PEG4-NH2: Ein PEG-Linker mit einer Aminogruppe, der für verschiedene Arten von Konjugationsreaktionen verwendet wird.

Einzigartigkeit: Tos-PEG4-Boc ist aufgrund seiner tert-Butylestergruppe einzigartig, die Stabilität und einfache Entschützung bietet. Seine PEG4-Kette bietet eine optimale Länge für Flexibilität und Löslichkeit in verschiedenen Anwendungen .

Wirkmechanismus

Target of Action

Tos-PEG4-t-butyl ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . One of the key targets of the PROTACs synthesized using Tos-PEG4-t-butyl ester is PTK2 (Protein Tyrosine Kinase 2), also known as FAK (Focal Adhesion Kinase) . PTK2 plays a crucial role in cellular processes such as cell migration, proliferation, and survival .

Mode of Action

The compound interacts with its target, PTK2, through a PROTAC that has been synthesized using Tos-PEG4-t-butyl ester as a linker . The PROTAC molecule contains a ligand for binding to the target protein (PTK2) and a ligand for an E3 ubiquitin ligase . The PROTAC brings the target protein and the E3 ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The degradation of PTK2 via the ubiquitin-proteasome pathway is the primary biochemical pathway affected by PROTACs synthesized using Tos-PEG4-t-butyl ester . This degradation can lead to downstream effects such as the disruption of cell migration and proliferation processes, in which PTK2 is involved .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of Tos-PEG4-t-butyl ester, through the PROTACs it helps synthesize, is the degradation of PTK2 . This degradation inhibits the activity of PTK2, disrupting processes such as cell migration and proliferation .

Action Environment

The action of Tos-PEG4-t-butyl ester, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group under acidic conditions . Additionally, the presence of other proteins or molecules in the cellular environment could potentially interfere with the binding of the PROTAC to its target or the E3 ligase .

Biochemische Analyse

Biochemical Properties

Tos-PEG4-t-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules. The tosyl group in Tos-PEG4-t-butyl ester is a good leaving group for nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. This interaction facilitates the degradation of target proteins by recruiting E3 ligases, which tag the proteins for ubiquitination and subsequent proteasomal degradation .

Cellular Effects

Tos-PEG4-t-butyl ester influences various cellular processes by targeting specific proteins for degradation. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of PROTACs like BI-3663, Tos-PEG4-t-butyl ester helps degrade PTK2, a protein involved in cell adhesion and migration. By degrading PTK2, Tos-PEG4-t-butyl ester can inhibit cell migration and potentially reduce cancer cell metastasis .

Molecular Mechanism

The molecular mechanism of Tos-PEG4-t-butyl ester involves its role as a linker in PROTACs. The tosyl group in Tos-PEG4-t-butyl ester facilitates nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. Once bound, the PROTAC recruits an E3 ligase, which tags the target protein with ubiquitin. This ubiquitination signals the proteasome to degrade the target protein, effectively reducing its levels in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tos-PEG4-t-butyl ester can change over time. The stability and degradation of this compound are important factors to consider. Tos-PEG4-t-butyl ester is stable when stored at -20°C for up to three years in its pure form and up to six months when dissolved in a solvent at -80°C. Over time, the degradation of Tos-PEG4-t-butyl ester can affect its efficacy in biochemical reactions and cellular processes .

Dosage Effects in Animal Models

The effects of Tos-PEG4-t-butyl ester can vary with different dosages in animal models. At lower dosages, Tos-PEG4-t-butyl ester may effectively degrade target proteins without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

Tos-PEG4-t-butyl ester is involved in metabolic pathways related to protein degradation. The tosyl group in Tos-PEG4-t-butyl ester facilitates its interaction with E3 ligases, which play a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of misfolded or damaged proteins, as well as the regulation of various cellular processes. By targeting specific proteins for degradation, Tos-PEG4-t-butyl ester can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Tos-PEG4-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in Tos-PEG4-t-butyl ester increases its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cell, Tos-PEG4-t-butyl ester can localize to specific compartments or organelles, depending on its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of Tos-PEG4-t-butyl ester is influenced by its targeting signals and post-translational modifications. The t-butyl ester and tosyl group in Tos-PEG4-t-butyl ester can direct it to specific compartments or organelles within the cell. For example, in the synthesis of PROTACs, Tos-PEG4-t-butyl ester may localize to the cytoplasm or nucleus, where it can interact with target proteins and facilitate their degradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tos-PEG4-Boc beinhaltet die Reaktion von Tosylchlorid mit einem PEG4-tert-Butylester. Die Reaktion erfolgt typischerweise in Gegenwart einer Base wie Triethylamin, die die Bildung des tosylierten Produkts begünstigt. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um Hydrolyse zu verhindern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Tos-PEG4-Boc folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet strenge Reinigungsschritte, um eine hohe Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird in der Regel bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .

Arten von Reaktionen:

Substitutionsreaktionen: Tos-PEG4-Boc kann nucleophile Substitutionsreaktionen eingehen, bei denen die Tosylgruppe durch andere Nucleophile ersetzt wird.

Entschützungsreaktionen: Die tert-Butylestergruppe kann unter sauren Bedingungen entfernt werden, um die freie Säureform zu erhalten.

Häufige Reagenzien und Bedingungen:

Basen: Triethylamin wird häufig bei der Synthese von Tos-PEG4-Boc verwendet.

Säuren: Trifluoressigsäure wird zur Entschützung der tert-Butylestergruppe verwendet.

Hauptprodukte, die gebildet werden:

Substitutionsprodukte: Je nach verwendetem Nucleophil können verschiedene substituierte Produkte gebildet werden.

Entschützte Produkte: Die freie Säureform des PEG-Linkers wird nach der Entschützung erhalten.

Vergleich Mit ähnlichen Verbindungen

Tos-PEG4-CH2-Boc: Another PEG-based linker used in PROTAC synthesis.

Tos-PEG4-NH2: A PEG linker with an amine group, used for different types of conjugation reactions.

Uniqueness: Tos-PEG4-Boc is unique due to its t-butyl ester group, which provides stability and ease of deprotection. Its PEG4 chain offers optimal length for flexibility and solubility in various applications .

Biologische Aktivität

Tos-PEG4-t-butyl ester is a versatile chemical compound extensively utilized in drug design and bioconjugation due to its unique structural features. This article delves into its biological activity, mechanisms of action, applications in drug development, and relevant research findings.

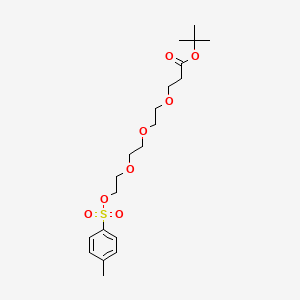

Chemical Structure and Properties

Tos-PEG4-t-butyl ester consists of a polyethylene glycol (PEG) spacer, a tosyl group, and a t-butyl ester group. Its molecular formula is with a molecular weight of 432.53 g/mol. The presence of the PEG moiety enhances aqueous solubility, making it suitable for biological applications. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating various chemical transformations .

The primary function of Tos-PEG4-t-butyl ester is as a linker molecule in bioconjugation reactions. It does not exhibit direct biological activity but plays a crucial role in the synthesis of compounds that do. The compound's mechanism involves:

- Nucleophilic Substitution : The tosyl group can be replaced by nucleophiles such as thiols or amines, forming stable thioether or amide bonds .

- Controlled Activation : The t-butyl ester can be deprotected under acidic conditions to yield free carboxylic acids, which can then undergo conjugation with biomolecules through amide coupling reactions .

Applications in Drug Development

Tos-PEG4-t-butyl ester has been instrumental in developing Proteolysis Targeting Chimeras (PROTACs) , which are designed to selectively degrade target proteins. A notable example includes its use in synthesizing BI-3663, a selective PROTAC targeting Protein Tyrosine Kinase 2 (PTK2) and Focal Adhesion Kinase (FAK) with an impressive IC50 value of 18 nM. This demonstrates its efficacy as a linker component in targeted protein degradation strategies.

Table 1: Comparison of PROTACs Developed Using Tos-PEG4-t-butyl Ester

Case Studies and Research Findings

-

Synthesis and Evaluation :

Research has shown that Tos-PEG4-t-butyl ester can be synthesized through various methods, including the reaction of tosyl chloride with t-butyl 12-hydroxy-4,7,10-trioxadodecanoate in the presence of triethylamine. This approach yields high-purity products suitable for further applications. -

Bioconjugation Studies :

Interaction studies indicate that Tos-PEG4-t-butyl ester forms stable conjugates with proteins or other biomolecules. The tosyl group's reactivity allows for efficient conjugation processes essential for developing targeted therapies. -

Comparative Analysis :

In comparison to other PEG linkers or t-butyl esters, Tos-PEG4-t-butyl ester exhibits superior solubility and reactivity profiles, making it a preferred choice in many bioconjugation applications .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWIVKRAHBPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120878 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217817-01-1 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tos-PEG4-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.